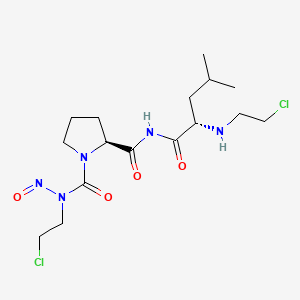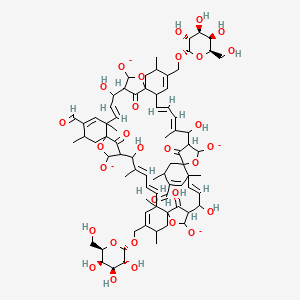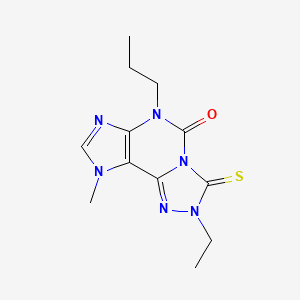
trans-Piperitone epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Piperitone epoxide: is an organic compound with the molecular formula C10H16O2 . It is a stereoisomer of piperitone epoxide and is known for its presence in the essential oils of various aromatic plants, particularly those in the Mentha genus. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-Piperitone epoxide can be synthesized through the epoxidation of piperitenone. This process involves the reaction of piperitenone with an oxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid), under controlled conditions. The reaction typically proceeds at room temperature and yields the epoxide as a racemic mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of essential oils from plants like Mentha spicata (spearmint), followed by purification processes such as column chromatography to isolate the desired epoxide .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Piperitone epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of halohydrins or other substituted products
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the epoxide to alcohols.
Substitution: Hydrogen halides (e.g., HCl, HBr) for nucleophilic substitution reactions
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Halohydrins: Produced through nucleophilic substitution reactions
Applications De Recherche Scientifique
trans-Piperitone epoxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Industry: Utilized in the flavor and fragrance industry due to its presence in essential oils.
Mécanisme D'action
The mechanism of action of trans-piperitone epoxide involves its interaction with cellular components, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, enhancing the efficacy of antibiotics . In cancer research, the compound induces differentiation in cancer cells, potentially through the modulation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
cis-Piperitone epoxide: Another stereoisomer of piperitone epoxide with different spatial arrangement.
Piperitenone oxide: A related compound with similar structural features but different functional groups.
Uniqueness: trans-Piperitone epoxide is unique due to its specific stereochemistry, which influences its reactivity and biological activity. Its distinct epoxide ring structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific studies .
Propriétés
Numéro CAS |
4713-37-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(1R,3R,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3/t7-,9+,10-/m1/s1 |
Clé InChI |
IAFONZHDZMCORS-FKTZTGRPSA-N |
SMILES isomérique |
CC(C)[C@H]1CC[C@@]2([C@H](C1=O)O2)C |
SMILES canonique |
CC(C)C1CCC2(C(C1=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)











